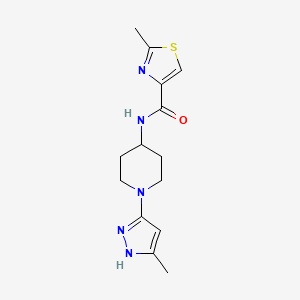

2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiazole-4-carboxamide” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects . This compound is a light yellow solid .

Synthesis Analysis

The synthesis of pyrazole-bearing compounds involves the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives . The structures of these synthesized compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Molecular Structure Analysis

The molecular structure of pyrazole-bearing compounds, including “2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiazole-4-carboxamide”, was verified using elemental microanalysis, FTIR, and 1H NMR techniques .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole-bearing compounds are complex and involve multiple steps . Unfortunately, specific details about the chemical reactions of “2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiazole-4-carboxamide” are not available in the retrieved sources.

Physical And Chemical Properties Analysis

The compound “2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiazole-4-carboxamide” is a light yellow solid . Unfortunately, specific physical and chemical properties of this compound are not available in the retrieved sources.

Aplicaciones Científicas De Investigación

- G Protein-Coupled Receptor (GPCR) Modulation : Researchers have investigated this compound as a potential activator of G protein-coupled inwardly rectifying potassium (GIRK) channels . GIRK channels play essential roles in neuronal signaling and cardiac function.

- Antibacterial Activity : In a related context, derivatives of this compound have demonstrated antibacterial activity . Further exploration could uncover novel antimicrobial agents.

- Enzyme Inhibition : The compound’s structure suggests it could interact with enzymes. Investigating its effects on specific enzymes, such as soluble epoxide hydrolase (sEH), may reveal therapeutic potential .

- Imidazole Moiety : Imidazole-containing compounds like this one are versatile building blocks in drug design and biochemistry. Their unique properties make them valuable for various applications .

Medicinal Chemistry and Drug Development

Biochemical Studies

Mecanismo De Acción

Target of Action

Similar compounds with a pyrazole core have been known to exhibit diverse pharmacological effects .

Mode of Action

Compounds with similar structures have been shown to interact with their targets and induce changes that result in their pharmacological effects .

Biochemical Pathways

It is known that compounds with a pyrazole core can affect a wide range of biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities .

Propiedades

IUPAC Name |

2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5OS/c1-9-7-13(18-17-9)19-5-3-11(4-6-19)16-14(20)12-8-21-10(2)15-12/h7-8,11H,3-6H2,1-2H3,(H,16,20)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBMEPSWSMRUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CSC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2439449.png)

![4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2439454.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2439456.png)

![Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2439459.png)

![2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2439461.png)

![8-Azaspiro[4.6]undecane hydrochloride](/img/structure/B2439462.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2439466.png)